tert-Butyl 4-hydrazinylpiperidine-1-carboxylate 4-methylbenzenesulfonate

Overview

Description

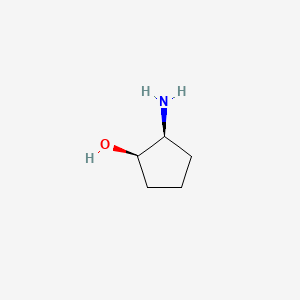

“tert-Butyl 4-hydrazinylpiperidine-1-carboxylate oxalate” is a compound with a molecular weight of 305.33 . It is a solid substance stored in an inert atmosphere at 2-8°C .

Molecular Structure Analysis

The InChI code for “tert-Butyl 4-hydrazinylpiperidine-1-carboxylate oxalate” is 1S/C10H21N3O2.C2H2O4/c1-10(2,3)15-9(14)13-6-4-8(12-11)5-7-13;3-1(4)2(5)6/h8,12H,4-7,11H2,1-3H3;(H,3,4)(H,5,6) .

Physical and Chemical Properties Analysis

“tert-Butyl 4-hydrazinylpiperidine-1-carboxylate oxalate” is a solid substance . It is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Environmental Science and Pollution Management

Several studies focus on synthetic phenolic antioxidants (SPAs), similar in structure to the tert-butyl group, and their environmental occurrence, fate, human exposure, and toxicity. SPAs, like 2,6-di-tert-butyl-4-methylphenol (BHT), are used in industrial and commercial products to extend shelf life by retarding oxidative reactions. These compounds have been detected in various environmental matrices, including indoor dust, outdoor air particulates, sea sediment, and river water. Toxicity studies suggest that some SPAs may have hepatic toxicity, endocrine-disrupting effects, or even carcinogenic potential. Future research is recommended to explore the environmental behaviors of novel SPAs, their co-exposure effects, and the development of SPAs with low toxicity and migration ability to reduce environmental pollution (Liu & Mabury, 2020).

Advanced Materials and Chemical Synthesis

The synthetic routes for producing chemicals like vandetanib, a therapeutic agent, involve intermediates structurally related to tert-butyl compounds. These routes highlight the chemical's role in pharmaceutical manufacturing, where specific intermediates like tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate are key to achieving high yields and commercial viability. This insight underlines the importance of such compounds in developing synthetic methods that are efficient and scalable for industrial production (Mi, 2015).

Environmental Technologies

Research into the degradation of environmental pollutants like methyl tert-butyl ether (MTBE) reveals the potential for applying knowledge of similar chemical structures in pollution control. Studies show that adsorption and advanced oxidation processes can effectively remove MTBE, a common water pollutant, from aquatic environments. This work suggests that compounds with tert-butyl groups could play a role in designing adsorbents or catalysts for environmental cleanup technologies, providing a bridge between chemical synthesis and environmental engineering (Vakili et al., 2017).

Safety and Hazards

Properties

IUPAC Name |

tert-butyl 4-hydrazinylpiperidine-1-carboxylate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

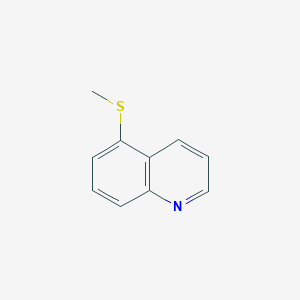

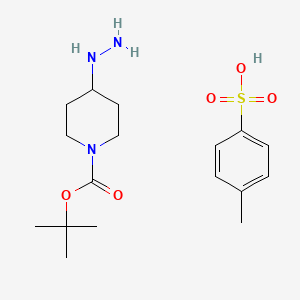

InChI=1S/C10H21N3O2.C7H8O3S/c1-10(2,3)15-9(14)13-6-4-8(12-11)5-7-13;1-6-2-4-7(5-3-6)11(8,9)10/h8,12H,4-7,11H2,1-3H3;2-5H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKIDUIEKLNEFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N1CCC(CC1)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(Propan-2-yl)amino]methyl}phenol](/img/structure/B3120109.png)

![tert-Butyl 2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B3120114.png)

![[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/structure/B3120192.png)